molecular formula C16H26N2O2 B5579094 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride

3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride

Cat. No. B5579094
M. Wt: 278.39 g/mol
InChI Key: UIXKSFWGERSJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride, also known as EPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride is not fully understood, but it is believed to act as a modulator of the GABAergic system, which plays a crucial role in regulating neuronal excitability. 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride has been shown to enhance GABAergic neurotransmission by increasing the release of GABA and inhibiting its reuptake. This leads to an overall increase in inhibitory tone, which can have a range of effects depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects
3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. These effects are thought to underlie many of the potential therapeutic applications of 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride for lab experiments is its relatively low toxicity and high solubility, which make it suitable for use in a range of in vitro and in vivo assays. However, one limitation is that 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for use in experiments.

Future Directions

There are many potential future directions for research on 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride, including the development of new drug candidates based on its structure, the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride and to optimize its pharmacokinetic and pharmacodynamic properties for use in clinical settings.

Synthesis Methods

3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenylacetonitrile with sodium ethoxide, followed by the addition of 2-chloroethylamine hydrochloride and piperidine. The resulting intermediate is then reduced using sodium borohydride, and the final product is obtained by reacting it with hydrochloric acid.

Scientific Research Applications

3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride has shown potential in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride has been studied for its potential use as a neuroprotective agent and for its ability to enhance memory and learning. In pharmacology, 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride has been investigated for its potential as an analgesic and anti-inflammatory agent. In medicinal chemistry, 3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride has been explored for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

3-[[2-(4-ethoxyphenyl)ethylamino]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-20-15-6-4-14(5-7-15)8-11-18-13-16(19)9-3-10-17-12-16/h4-7,17-19H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXKSFWGERSJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCNCC2(CCCNC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(4-Ethoxyphenyl)ethyl]amino}methyl)piperidin-3-OL

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